
5-Amino-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-Amino-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound containing an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions. For example, the reaction of hydrazine hydrate with ethyl chloroformate followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield amino-substituted derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
Pharmaceutical Development
Derivatives of 5-Amino-1,3,4-oxadiazol-2(3H)-one are explored as potential drugs for treating infections and cancer because of their biological activities. Oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, anticonvulsant, anti-inflammatory, antihepatitis B, and anti-HIV-1 activities .
Antimicrobial Agents
Many researchers have reported excellent antimicrobial activity for compounds containing the 1,3,4-oxadiazole core . For example, certain 1,3,4-oxadiazolines have shown efficient antistaphylococcal activity against strains of Staphylococcus aureus resistant to methicillin and aminoglycosides, proving to be more active than the standard drug chloramphenicol .
Anticancer Agents
1,3,4-Oxadiazoles have shown anticancer activity and have drawn widespread attention . Studies using cytotoxic assays have screened 1,3,4-Oxadiazoles for their in vitro cytotoxic efficacy against the LN229 Glioblastoma cell line . Specific compounds have demonstrated significant cell apoptosis by damaging the DNA of cancer cells .
Anti-diabetic Agents
1,3,4-Oxadiazoles have applications as anti-diabetic agents . In vivo studies using a genetically modified diabetic model, Drosophila melanogaster, indicated that certain compounds have better anti-diabetic activity, significantly lowering glucose levels in the tested model .
Agricultural Chemicals
5-Methyl-1,3,4-oxadiazol-2(3H)-one is an intermediate for pyrrole aphid ketone, an agricultural chemical . Pyrrole aphid ketone is a novel heterocyclic pesticide with high efficiency, low toxicity, high selectivity, and is environmentally friendly . It has a high prevention effect on aphids, plant hoppers, leafhoppers, aleyrodid, and stinkbug silk worms on crops such as paddy rice, vegetables, cotton, wheat, and fruit trees .
Antioxidant Applications
2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and screened for their antimicrobial and antioxidant activities . Some compounds have exhibited comparable antibacterial and antioxidant activity with first-line drugs .
Other Applications
1,3,4-Oxadiazoles have a variety of applications in areas such as medicine, agriculture, dyes, heat-resistant polymers, scintillators, UV absorbing, and fluorescent materials .
Structural Analogs
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-1,3,4-thiadiazole | Thiadiazole | Contains sulfur instead of oxygen; shows different reactivity patterns. |
5-Methyl-1,3,4-oxadiazole | Methyl Oxadiazole | Methyl group substitution affects solubility and biological activity. |
5-(Phenyl)-1,3,4-oxadiazole | Phenyl Oxadiazole | Aromatic substitution enhances antimicrobial properties. |
Mechanism of Action
The mechanism of action of 5-Amino-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with different substitution patterns.
1,3,4-Thiadiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
1,3,4-Triazole: Contains three nitrogen atoms in the ring.
Uniqueness
5-Amino-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-3H-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGVCMRZJTTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)O1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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